Fgfadg

描述

Historical Context and Initial Identification of Lewis Histo-Blood Group Antigens

The history of Fgfadg research begins with the initial identification of the Lewis blood group system. The Lewis blood group system is based on the expression of glycoproteins called Lewis (Le) antigens on the surfaces of red blood cells or in body fluids, or both. britannica.com The system is governed by two genes on chromosome 19: FUT3 (Lewis gene) and FUT2 (Secretor gene). wikipedia.org The presence of the dominant Le allele of FUT3 specifies the formation of the Lea antigen, identified in 1946. britannica.com A second antigen, Leb (this compound), was identified in 1948 and occurs when both the Le allele and the H allele (of the ABO blood group system) are present and interact. britannica.com Lewis antigens are water-soluble and red blood cells acquire Lewis specificity secondarily by adsorbing antigen onto their surfaces from blood plasma. britannica.com Lewis antibodies were first discovered in 1946. all-imm.com

Evolution of Understanding of Lewis b Tetrasaccharide Glycoconjugates

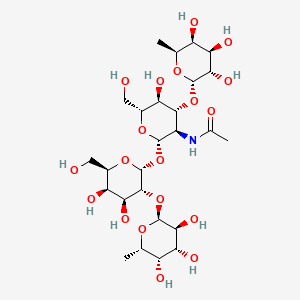

The understanding of this compound (Lewis b Tetrasaccharide) has evolved significantly since its initial discovery. This compound is a fucosylated oligosaccharide, specifically a tetrasaccharide, which is linked to lipids or proteins, thus presenting as glycolipids or glycoproteins. creative-biolabs.com The structure of this compound is defined as α-Fuc(1→2)-β-Gal-(1→3)-(α-Fuc-[1→4])-GlcNAc. sigmaaldrich.comelicityl-oligotech.comcdnsciencepub.combiosynth.comcdnsciencepub.com Its biosynthesis involves the action of two fucosyltransferases (FUTs): the α(1,3/1,4)fucosyltransferase (Fuc-TIII), encoded by the Lewis gene (FUT3), and an α(1,2)fucosyltransferase, typically FUT2, encoded by the Secretor gene. wikipedia.orgcreative-biolabs.com The transfer of fucose to the terminal Gal in α1-2 to form the H antigen precedes the action of α3/4FucT in forming the this compound structure. creative-biolabs.com

Research has also focused on the conformational properties of this compound. Studies using nuclear magnetic resonance (NMR) spectroscopy and molecular modeling have provided insights into the three-dimensional structure of this compound and related oligosaccharides. cdnsciencepub.com These studies suggest that Lewis determinants are relatively rigid structures, maintaining similar conformations in free and bound states. researchgate.net

The synthesis of this compound and its analogues has been an important area of research, providing tools for immunological studies and exploring potential therapeutic applications. cdnsciencepub.comresearchgate.netuoguelph.ca Various synthetic approaches, including solution-phase, solid-phase, and automated syntheses, have been reported. researchgate.net

Contemporary Significance in Glycobiology and Cell Surface Interactions

This compound (Lewis b Tetrasaccharide) holds significant contemporary importance in glycobiology and the study of cell surface interactions. As a component of glycoconjugates on cell surfaces, this compound participates in cell-cell recognition processes. wikipedia.org It is a ligand for certain lectins, such as lectin IV of Griffonia simplicifolia. cdnsciencepub.comlibretexts.org The binding of this compound to lectins involves the recognition of specific topographical features, including a nonpolar region formed by the methyl groups of the fucose units and a polar grouping. cdnsciencepub.com

This compound is also recognized as a tumor-associated carbohydrate antigen (TACA), with increased expression observed in various cancers, including lung, colon, ovarian, and endometrial cancers. researchgate.netuoguelph.ca While also present on healthy tissues in lower quantities, its altered expression in cancer makes it a subject of intense research for the development of anti-cancer immunotherapeutics. cdnsciencepub.comresearchgate.netuoguelph.ca this compound is also part of larger, cancer-specific TACAs like the Lewis B-Lewis A (LebLea) heptasaccharide. uoguelph.ca

Beyond its role in human health and disease, this compound is found on the outer membrane of certain human pathogens, such as Helicobacter pylori. biosynth.com Its presence on pathogens can mediate interactions with host cells and the immune system. Research suggests this compound may also have potential as an antimicrobial agent, showing inhibition of bacterial replication in some studies. biosynth.com Furthermore, this compound is recognized by certain noroviruses, influencing host susceptibility and viral interactions. unige.chnih.gov

The study of this compound continues to contribute to our understanding of the complex roles of glycans in biological systems, from normal physiological processes to disease pathogenesis and host-microbe interactions.

Table 1: Properties of this compound (Lewis b Tetrasaccharide)

| Property | Value | Source |

| Molecular Formula | C₂₆H₄₅NO₁₉ | sigmaaldrich.comelicityl-oligotech.comnih.govsigmaaldrich.comncats.io |

| Molecular Weight | 675.63 g/mol | sigmaaldrich.comsigmaaldrich.comncats.io |

| PubChem CID | 16760538, 45480569 | nih.govnih.gov |

| XLogP3-AA | -6.9 | nih.govinvivochem.cn |

| Hydrogen Bond Donor Count | 12 | nih.govinvivochem.cn |

| Hydrogen Bond Acceptor Count | 19 | nih.govinvivochem.cn |

Table 2: Selected Research Findings Related to this compound (Lewis b Tetrasaccharide)

| Research Area | Key Finding | Source |

| Structure Elucidation | Defined as α-Fuc(1→2)-β-Gal-(1→3)-(α-Fuc-[1→4])-GlcNAc. | sigmaaldrich.comelicityl-oligotech.comcdnsciencepub.combiosynth.comcdnsciencepub.com |

| Biosynthesis | Requires the action of α(1,3/1,4)fucosyltransferase (FUT3) and α(1,2)fucosyltransferase (FUT2). | wikipedia.orgcreative-biolabs.com |

| Conformational Studies | Exhibits relatively rigid structure, maintaining conformation in free and bound states. | researchgate.net |

| Cell Surface Interactions | Acts as a ligand for lectins, such as Griffonia simplicifolia lectin IV. | cdnsciencepub.comlibretexts.org |

| Role in Cancer | Increased expression in various cancers; considered a tumor-associated carbohydrate antigen (TACA). | researchgate.netuoguelph.ca |

| Role in Host-Pathogen Interaction | Found on the outer membrane of Helicobacter pylori; recognized by certain noroviruses. | biosynth.comnih.gov |

Structure

3D Structure

属性

CAS 编号 |

80035-27-4 |

|---|---|

分子式 |

C26H45NO19 |

分子量 |

675.6 g/mol |

IUPAC 名称 |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C26H45NO19/c1-6-12(31)16(35)19(38)24(40-6)44-21-11(27-8(3)30)23(42-10(5-29)15(21)34)46-26-22(18(37)14(33)9(4-28)43-26)45-25-20(39)17(36)13(32)7(2)41-25/h6-7,9-26,28-29,31-39H,4-5H2,1-3H3,(H,27,30)/t6-,7-,9+,10+,11+,12+,13+,14-,15+,16+,17+,18-,19-,20-,21+,22+,23-,24-,25-,26+/m0/s1 |

InChI 键 |

GCWYCOQLTHSZFN-FGTYBABQSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)O)O)O |

手性 SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)NC(=O)C)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)O)O)O |

其他CAS编号 |

80035-27-4 |

同义词 |

FGFADG Lewis b tetrasaccharide O-alpha fucopyranosyl-(1-2)-O-beta-galactopyranosyl-(1-3)-O-(alpha-fucopyranosyl)-(1-4)-2-acetamido-2-deoxy-glucopyranose O-alpha-L-fucopyranosyl-(1-2)-O-beta-D-galactopyranosyl-(1-3)-O-(alpha-L-fucopyranosyl)-(1-4)-2-acetamido-2-deoxy-D-glucopyranose |

产品来源 |

United States |

Structural Glycobiology of Lewis B Tetrasaccharide

Glycosidic Linkages and Conformation

The conformation of these glycosidic linkages is primarily described by two torsion angles, phi (Φ) and psi (Ψ), which define the relative orientation of the linked monosaccharide rings. semanticscholar.orgnih.gov These angles are influenced by several factors, including the exo-anomeric effect, which stabilizes a particular orientation of the glycosidic bond, and steric hindrance between the sugar residues. nih.gov Computational methods like molecular dynamics simulations are often employed to explore the potential energy surfaces of these linkages and determine the most stable conformations. semanticscholar.org Each monosaccharide unit within the tetrasaccharide typically adopts a stable chair conformation, denoted as 4C1. semanticscholar.org

| Linkage | Connected Monosaccharides | Torsion Angles |

|---|---|---|

| α-1,2 | L-Fucose to D-Galactose | Φ, Ψ |

| β-1,3 | D-Galactose to N-Acetyl-D-glucosamine | Φ, Ψ |

| α-1,4 | L-Fucose to N-Acetyl-D-glucosamine | Φ, Ψ |

Stereochemical Configuration and Isomeric Considerations

The precise stereochemical configuration of the Lewis b tetrasaccharide is crucial for its biological function. The constituent monosaccharides have specific anomeric configurations (α or β) at the anomeric carbon of the glycosidic bond. The molecular formula for the Lewis b tetrasaccharide is C26H45NO19, with a molecular weight of approximately 675.63 g/mol . sigmaaldrich.comscbt.com

The Lewis b antigen is part of a larger family of related fucosylated oligosaccharides. researchgate.netrsc.org Isomers of Lewis b, such as Lewis a (Lea), Lewis x (Lex), and Lewis y (Ley), differ in the presence or linkage of the fucose residues. biosynth.com For instance, the Lewis y antigen has a similar structure to Lewis b but is based on a type 2 oligosaccharide chain. biosynth.com These subtle structural differences lead to distinct biological recognition properties.

| Feature | Description |

|---|---|

| Monosaccharide Composition | L-Fucose (x2), D-Galactose, N-Acetyl-D-glucosamine |

| Anomeric Configurations | α-L-Fuc, β-D-Gal, α-L-Fuc |

| Molecular Formula | C26H45NO19sigmaaldrich.comscbt.com |

Conformational Dynamics and Flexibility

While often depicted as a static structure, the Lewis b tetrasaccharide exhibits significant conformational dynamics and flexibility in solution. nih.gov This flexibility is essential for its ability to adapt and bind to various protein receptors. Studies using Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations have revealed that the different glycosidic linkages possess distinct degrees of flexibility. nih.govnih.gov

Research has shown that Lewis antigens can exist in an equilibrium between "open" (non-hydrogen-bonded) and "closed" (hydrogen-bonded) conformations. acs.org This dynamic equilibrium is influenced by nonconventional C-H···O hydrogen bonds, which can contribute to the stability of certain conformations. acs.org The flexibility of the oligosaccharide allows it to adopt different shapes, which can be critical for its recognition by specific antibodies or pathogens. nih.gov For example, the flexibility of the related Lewis Y oligosaccharide has been shown to be important for its binding to cholera toxin. nih.gov

Supramolecular Assemblies Involving Lewis b Tetrasaccharide

The structure of the Lewis b tetrasaccharide enables it to participate in various supramolecular assemblies, which are fundamental to its biological roles. A key example of this is its function as a receptor for the bacterium Helicobacter pylori on the surface of gastric epithelial cells. biosynth.com The bacterium's adhesion proteins specifically recognize and bind to the Lewis b antigen, initiating a crucial step in the infection process.

The principles of carbohydrate-protein interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions, govern the formation of these assemblies. While the Lewis b tetrasaccharide itself may not form extensive self-assemblies, its presentation on cell surfaces as part of glycoproteins and glycolipids creates a multivalent display that enhances its binding affinity to receptors. The automated glycan assembly (AGA) has become a powerful tool for synthesizing complex oligosaccharides like the Lewis b antigen, facilitating further studies into their biological interactions and the formation of supramolecular structures. researchgate.netrsc.org

Biosynthesis and Genetic Regulation of Lewis B Tetrasaccharide

Enzymatic Pathways of Lewis b Tetrasaccharide Synthesis

The creation of the Leb tetrasaccharide, α-L-Fucp-(1→2)-β-D-Galp-(1→3)-[α-L-Fucp-(1→4)]-D-GlcNAcp, is a multi-step process involving the sequential action of specific fucosyltransferases. cdnsciencepub.com These enzymes catalyze the transfer of fucose from a donor substrate, GDP-fucose, to an acceptor oligosaccharide chain. oup.com

Role of Fucosyltransferase 3 (FUT3) in α-(1,4)-Fucosylation

The synthesis of the Leb antigen is a cooperative effort between two distinct fucosyltransferases. researchgate.net The process begins with an α(1,2)fucosyltransferase (the product of the FUT2 or Secretor gene) acting on a type 1 oligosaccharide precursor (Galβ1-3GlcNAc-R). This initial step creates the H-type 1 antigen. researchgate.net

Subsequently, Fucosyltransferase 3 (FUT3), also known as the Lewis enzyme, plays its pivotal role. wikipedia.org FUT3 is an α(1,3/1,4)-fucosyltransferase, meaning it can create both α(1,3) and α(1,4) linkages. uniprot.org For Leb synthesis, FUT3 specifically catalyzes the transfer of a fucose residue to the N-acetylglucosamine (GlcNAc) of the H-type 1 antigen via an α(1,4) linkage. oup.comuniprot.org This final fucosylation step completes the synthesis of the Leb tetrasaccharide. researchgate.net Individuals who lack a functional FUT3 enzyme are unable to synthesize Leb and are considered to have a Lewis-negative phenotype. wikipedia.org

Interplay of Fucosyltransferases in Complex Glycan Structures

The biosynthesis of complex glycans like the Lewis antigens highlights the intricate interplay between different glycosyltransferases. The expression of Leb is dependent on the prior action of the FUT2 enzyme (Secretor enzyme). researchgate.netwikipedia.org In individuals who are non-secretors (homozygous for a non-functional FUT2 allele), the H-type 1 precursor is not formed. In these cases, FUT3 can still act on the type 1 precursor chain, adding a fucose in an α(1,4) linkage to the GlcNAc residue, which results in the synthesis of the Lewis a (Lea) antigen instead of Leb. researchgate.netnih.gov

Therefore, the final Lewis antigen phenotype—Le(a+b-), Le(a-b+), or Le(a-b-)—is determined by the combined activity of both FUT2 and FUT3 enzymes. wikipedia.org This demonstrates a competitive and sequential interaction where the product of one enzyme becomes the substrate for another, leading to the synthesis of different, but related, glycan structures. nih.govutah.edu

| Enzyme | Gene | Function in Leb Synthesis | Resulting Antigen |

| α(1,2)fucosyltransferase | FUT2 (Secretor) | Adds fucose to Galactose of Type 1 precursor | H-type 1 antigen |

| α(1,3/1,4)fucosyltransferase | FUT3 (Lewis) | Adds fucose to GlcNAc of H-type 1 antigen | Lewis b antigen |

| α(1,3/1,4)fucosyltransferase | FUT3 (Lewis) | Adds fucose to GlcNAc of Type 1 precursor (in non-secretors) | Lewis a antigen |

Genetic Determinants and Polymorphisms of FUT3 Gene

The expression of the Leb antigen is directly controlled by the FUT3 gene, located on chromosome 19p13.3. wikipedia.orgutah.edu Genetic variations within this gene can significantly alter or abolish the function of the encoded fucosyltransferase, leading to different Lewis blood group phenotypes.

Impact of Genetic Variants on Enzyme Activity and Glycan Expression

Numerous single-nucleotide polymorphisms (SNPs) have been identified in the FUT3 gene that result in an inactive or less active enzyme. wikipedia.org These mutations are the primary cause of the Lewis-negative (Le(a-b-)) phenotype. wikipedia.org For instance, specific missense mutations can lead to a single amino acid substitution that renders the FUT3 enzyme non-functional. wikipedia.org

Studies have identified several key SNPs that are strongly associated with the Lewis-negative phenotype. researchgate.net Functional analyses of these variants through transient expression studies have confirmed that certain mutations completely inactivate the enzyme's fucosyltransferase activity. researchgate.net This lack of activity prevents the final fucosylation step in the biosynthesis pathway, leading to the absence of both Lea and Leb antigens on cell surfaces and in secretions. wikipedia.orgnih.gov The impact of these genetic variants underscores the critical role of a functional FUT3 gene for the expression of Lewis antigens. tandfonline.com

| FUT3 Polymorphism (SNP) | Effect on Enzyme Activity | Consequence on Glycan Expression |

| T59G | Limits enzyme availability | Associated with increased atherothrombotic disease prevalence. nih.gov |

| T202C | Reduces fucosyltransferase activity | Associated with increased atherothrombotic disease prevalence. nih.gov |

| C314T | Affects expression of Lewis antigens | Significance for antigen expression. wikipedia.org |

| T1067A | Reduces fucosyltransferase activity | Associated with increased atherothrombotic disease prevalence. nih.gov |

Population Genetics of Lewis Blood Group System Related to Lewis b Expression

The frequency of FUT3 polymorphisms and, consequently, the prevalence of Lewis phenotypes, vary significantly across different ethnic populations. researchgate.net The Lewis-negative phenotype (Le(a-b-)) is found in approximately 6% of Caucasians, but is more common in individuals of African descent, reaching frequencies of around 25%. nih.gov

Systematic sequencing of the FUT3 gene in diverse populations such as Ghanaians, Caucasians, and Mongolians has revealed a wide array of SNPs, including many novel ones. researchgate.net While numerous variations exist, many are in complete linkage disequilibrium with previously identified SNPs known to cause the Lewis-negative phenotype. researchgate.net These population-specific genetic variations in the FUT3 gene are the primary determinant of the global distribution of Lewis blood group antigens, including Leb. researchgate.netnih.gov

Subcellular Localization of Biosynthetic Machinery

The synthesis of complex glycans like the Leb tetrasaccharide is a highly organized process that occurs within the secretory pathway of the cell, specifically in the Golgi apparatus. researchgate.net Glycosyltransferases, including the fucosyltransferases FUT2 and FUT3, are membrane-bound proteins localized within the cisternae of the Golgi. wikipedia.orgresearchgate.net

This compartmentalization is crucial for the sequential modification of glycan chains. researchgate.net As glycoproteins and glycolipids traffic through the different compartments of the Golgi (from cis, to medial, to trans), they encounter a specific sequence of processing enzymes. mdpi.com The precise localization of each enzyme ensures that the glycosylation steps occur in the correct order. For Leb synthesis, the precursor oligosaccharide is first modified by the FUT2 enzyme, likely in an earlier Golgi compartment, before being acted upon by FUT3 in a subsequent compartment to complete the structure. researchgate.netfrontiersin.org This organized, assembly-line-like process is essential for the correct formation of complex and functional glycan structures. mdpi.com

Regulation of Glycosyltransferase Expression and Activity

The biosynthesis of the Lewis b (Leb) tetrasaccharide is a complex process orchestrated by the sequential action of specific glycosyltransferases, primarily fucosyltransferases. The expression and activity of these enzymes are tightly regulated at genetic and enzymatic levels, ensuring the correct assembly of this important histo-blood group antigen. The key enzymes involved are encoded by the FUT2 (Secretor gene) and FUT3 (Lewis gene), both located on chromosome 19. wikipedia.orgreactome.org

The regulation of these glycosyltransferases is crucial as Lewis antigens play significant roles in various biological processes, including acting as receptors for pathogens and being implicated in inflammatory conditions and malignancies. nih.govdovepress.com

Genetic Polymorphisms and Expression

The expression of Leb is fundamentally dependent on the presence of functional alleles of both the FUT2 and FUT3 genes. wikipedia.org

FUT2 (Secretor Gene): This gene encodes α(1,2)-fucosyltransferase, which is responsible for adding a fucose molecule to a precursor carbohydrate chain (Type 1 chain), creating the H antigen. dovepress.comnih.gov Individuals must possess at least one functional Se allele of the FUT2 gene to produce this enzyme in secretory tissues. wikipedia.org Homozygosity for the non-functional se allele results in a "non-secretor" phenotype, where the H antigen is not produced in secretions, thereby precluding the synthesis of Leb. wikipedia.org

FUT3 (Lewis Gene): This gene encodes α(1,3/1,4)-fucosyltransferase. nih.gov This enzyme adds a second fucose molecule to the H antigen to complete the Leb structure. creative-biolabs.com The presence of at least one functional Le allele of the FUT3 gene is necessary for this step. wikipedia.org Mutations in the FUT3 gene can lead to a Lewis-null phenotype (Le(a-b-)). nih.gov

The interplay between these two genes determines the final Lewis antigen phenotype. The Leb antigen is only expressed in individuals who are "secretors" (possessing a functional FUT2 gene) and also have a functional FUT3 gene. wikipedia.orgclsresource.com

Transcriptional and Post-Transcriptional Regulation

Beyond the foundational role of genetic polymorphisms, the expression of FUT2 and FUT3 is controlled by various regulatory mechanisms.

Transcriptional Control: The rate of gene transcription is a key regulatory point. This process involves the binding of transcription factors to specific DNA sequences in the promoter regions of the FUT2 and FUT3 genes, which can either enhance or repress transcription. nih.gov For instance, certain inflammatory cytokines and interactions with intestinal flora can influence the transcriptional activity of these genes. The intestinal flora can induce FUT2 transcription through the ERK and JNK signaling pathways. dovepress.com

Epigenetic Modifications: Epigenetic mechanisms, such as DNA methylation, can also regulate gene expression. The methylation status of CpG islands in the promoter regions of fucosyltransferase genes can affect their accessibility to transcription factors, thereby controlling enzyme production. nih.gov

MicroRNAs (miRNAs): These small non-coding RNA molecules can bind to messenger RNA (mRNA) of the glycosyltransferases, leading to mRNA degradation or inhibition of translation, thus providing a layer of post-transcriptional regulation. nih.gov

Enzymatic Activity and Competition

The activity of the glycosyltransferase enzymes themselves is subject to regulation and competition, which influences the efficiency of Leb synthesis.

Substrate Availability: The synthesis of Leb is dependent on the availability of the precursor Type 1 H antigen. The production of this precursor is the rate-limiting step controlled by the FUT2 enzyme.

Enzyme Competition: The FUT2 and FUT3 enzymes exhibit a competitive relationship. The FUT2 enzyme is generally more efficient than the FUT3 enzyme. wikipedia.org This means that in individuals with functional copies of both genes, the precursor chain is rapidly converted to the H antigen by FUT2, which is then readily available for FUT3 to form Leb. This efficiency often results in very low levels of the intermediate Lewis a (Lea) antigen in Le(a-b+) individuals. wikipedia.org

Cellular Environment: The optimal activity of glycosyltransferases is influenced by factors within the Golgi apparatus, where synthesis occurs. These factors include pH and the concentration of divalent cations like Manganese (Mn²⁺), which often act as cofactors. nih.gov

The table below summarizes the key glycosyltransferases and their regulatory aspects in the biosynthesis of the Lewis b tetrasaccharide.

| Gene | Enzyme Encoded | Function in Leb Biosynthesis | Key Regulatory Factors |

| FUT2 (Secretor) | α(1,2)-fucosyltransferase | Adds the first fucose to the Type 1 precursor chain to form the H antigen. dovepress.comnih.gov | Presence of a dominant 'Se' allele; transcriptional control by cytokines and intestinal flora. wikipedia.orgdovepress.com |

| FUT3 (Lewis) | α(1,3/4)-fucosyltransferase | Adds the second fucose to the H antigen to form the Leb antigen. nih.govcreative-biolabs.com | Presence of a dominant 'Le' allele; epigenetic modifications; enzyme competition with FUT2. wikipedia.orgnih.gov |

| B3GALT5 | β1,3-galactosyltransferase | Synthesizes the Type 1 chain (Galβ1-3GlcNAc-R) precursor required for H antigen formation. scispace.comresearchgate.net | Tissue-specific expression and availability of acceptor substrates. nih.gov |

Molecular and Cellular Functions of Lewis B Tetrasaccharide

Role in Erythrocyte Phenotype Determination

The Lewis blood group system in humans is determined by the expression of Lewis a (Le) and Lewis b (Leb) antigens, which are fucose-containing carbohydrate structures blood-genomics.com. These antigens are synthesized in exocrine epithelial cells and subsequently adsorbed onto the surface of erythrocytes, platelets, lymphocytes, and endothelial cells from plasma blood-genomics.com. The presence or absence of Lewis a and Lewis b antigens on erythrocytes defines the Lewis blood group phenotype blood-genomics.com. Six different Lewis blood group phenotypes exist based on the combination of Lewis a, Lewis b, and ABO blood group antigens blood-genomics.com. The expression of Lewis b antigen is dependent on the presence of functional alleles for both the Lewis gene (FUT3) and the Secretor gene (FUT2) blood-genomics.comwikipedia.org. The FUT3 enzyme adds a fucose to the precursor oligosaccharide to form Lewis a, while the FUT2 enzyme adds fucose in a different position, leading to the formation of Lewis b in individuals with both functional genes wikipedia.org.

Function in Cell-Cell Adhesion and Recognition Mechanisms

Glycans, including Lewis b Tetrasaccharide, are crucial for various biological processes, including cell signaling and recognition, and cell-cell adhesion frontiersin.orgresearchgate.net. Lewis antigens are widely expressed on the surface of blood cells, endothelium, and epithelial tissues wikipedia.org. These carbohydrate structures can interact with receptors on other cells, facilitating cell-cell adhesion. While Lewis b itself is a blood group antigen, related fucosylated and sialylated Lewis structures, such as sialyl-Lewis x (sLeX) and sialyl-Lewis a (sLeA), are well-established ligands for selectins, a class of cell adhesion molecules involved in leukocyte tethering and rolling during inflammation and immune responses wikipedia.orglongdom.orgnih.gov. The recognition of these glycan ligands by selectins is vital for leukocytes to adhere to endothelial cells and exit the bloodstream at inflammatory sites wikipedia.orglongdom.orgnih.gov.

Involvement in Bacterial Adhesion and Host-Pathogen Interactions

Lewis b Tetrasaccharide serves as a key receptor for the adhesion of certain bacterial pathogens to host cells, playing a significant role in host-pathogen interactions biosynth.comneobiotechnologies.comfrontiersin.orgmdpi.com. This interaction is often mediated by bacterial adhesins that specifically recognize and bind to Lewis b glycans on the host cell surface frontiersin.orgmdpi.comacademie-sciences.fr.

Mechanism of Helicobacter pylori Adhesion to Lewis b Glycans

Helicobacter pylori, a bacterium that colonizes the human stomach and is associated with gastritis and gastric cancer, utilizes Lewis b Tetrasaccharide as a primary attachment site on gastric epithelial cells frontiersin.orgresearchgate.netfrontiersin.orgmdpi.com. The adhesion is primarily mediated by the H. pylori blood group antigen-binding adhesin (BabA) frontiersin.orgfrontiersin.orgmdpi.comasm.org. BabA specifically binds to fucosylated Lewis b and related histo-blood group antigens present on the surface of gastric epithelial cells and mucins asm.org. This interaction is a crucial initial step for H. pylori colonization and persistence in the stomach frontiersin.orgfrontiersin.orgmdpi.com. The binding of BabA to Lewis b can initiate an inflammatory response in the gastric mucosa frontiersin.org.

Lewis b as a Ligand for Bacterial Adhesins

Beyond H. pylori, Lewis b Tetrasaccharide is recognized as a ligand by adhesins from other bacterial species. For instance, a carbohydrate-binding module within an RTX adhesin from Aeromonas hydrophila has shown micromolar affinity for fucosylated glycans, including Lewis b and Lewis Y antigens asm.org. This binding to Lewis b and Lewis Y helps explain the range of cell types that A. hydrophila can bind to and colonize asm.org. The specific recognition of host epithelial surfaces through glycan-binding proteins, or lectins, is a common strategy employed by pathogenic bacteria for initial contact and infection academie-sciences.fracademie-sciences.fr.

Contributions to Inflammatory Processes at the Molecular Level

Lewis b Tetrasaccharide and related Lewis antigens are implicated in inflammatory processes. While Lewis b itself is a blood group antigen, changes in the expression of Lewis antigens, particularly the sialylated forms like sialyl-Lewis a and sialyl-Lewis x, are associated with inflammation researchgate.netmdpi.com. In the context of H. pylori infection, the binding of the BabA adhesin to Lewis b can trigger an inflammatory response frontiersin.org. Furthermore, during gastric inflammation induced by H. pylori, there is an upregulation of sialylated Lewis antigens, which are then recognized by another H. pylori adhesin, SabA, facilitating bacterial binding to the inflamed mucosa researchgate.netfrontiersin.orgmdpi.com. Alterations in glycosylation patterns, including those involving Lewis antigens, are known to occur in various inflammatory diseases researchgate.net.

Participation in Early Embryogenesis and Tissue Differentiation

Glycosphingolipids, which can carry Lewis antigens like Lewis b, are involved in embryogenesis and tissue differentiation neobiotechnologies.comneobiotechnologies.com. During early embryogenesis, significant changes occur in the oligosaccharide structures of glycolipids and glycoproteins on the cell surface frontiersin.orgfrontiersin.org. These changes in fucose diversity play a role in cell adhesion and implantation frontiersin.orgfrontiersin.org. While Lewis X and Lewis Y antigens have been specifically noted for their roles in embryo blastomeres and blastocyst stages, the broader involvement of fucosylated oligosaccharides, including Lewis antigens, in regulating developmental processes and tissue differentiation is recognized researchgate.netfrontiersin.orgfrontiersin.org.

Data Tables

| Property | Value | Source |

| Chemical Formula | C₂₆H₄₅NO₁₉ | nih.govbiosynth.comsigmaaldrich.com |

| Molecular Weight | 675.63 g/mol | biosynth.comsigmaaldrich.com |

| PubChem CID | 16760538, 45480569 | nih.govnih.gov |

| Synonyms | Lewis-b tetrasaccharide, FGFADG, etc. | nih.govnih.gov |

Detailed Research Findings

Research on Lewis b Tetrasaccharide has provided detailed insights into its interactions and biological roles. For instance, studies on the binding of Lewis b and Lewis Y determinants by the lectin IV of Griffonia simplicifolia have investigated the thermodynamic parameters of this interaction, revealing a nonpolar recognition surface involving the fucose units cdnsciencepub.comcdnsciencepub.com.

In the context of bacterial adhesion, detailed studies on H. pylori have characterized the BabA adhesin and its specific binding to Lewis b glycans frontiersin.orgfrontiersin.orgmdpi.comasm.org. Research has explored the dynamics of Lewis b binding and sequence variation in the babA gene during chronic H. pylori infection, indicating that the Lewis b binding phenotype is relatively stable in humans asm.orgresearchgate.net. Amino acid residues important for Lewis b binding by BabA have been identified asm.orgresearchgate.net.

Studies on other bacterial adhesins, such as those in Aeromonas hydrophila, have further demonstrated the affinity of bacterial proteins for Lewis b, highlighting its importance as a host cell receptor asm.org. Glycan array analysis has been used to identify the specific fucosylated structures, including Lewis b and Lewis Y, recognized by bacterial carbohydrate-binding modules asm.org.

Research also indicates that while Lewis b is a key target for some pathogens, the expression of Lewis antigens can be altered during infection and inflammation, influencing the binding of other bacterial adhesins like H. pylori's SabA, which prefers sialylated Lewis structures researchgate.netfrontiersin.orgmdpi.com.

The involvement of Lewis antigens in embryogenesis is supported by observations of changes in their expression patterns during different developmental stages, suggesting their role in cell adhesion and differentiation processes frontiersin.orgfrontiersin.org.

Modulation of Receptor-Ligand Interactions through Glycosylation

Glycosylation, the process by which carbohydrates are attached to proteins or lipids, significantly influences the structure and function of the resulting glycoconjugates. The Lewis b tetrasaccharide, as a terminal glycan structure, plays a direct role in modulating receptor-ligand interactions by serving as a specific binding epitope for various receptors.

A notable example of Lewis b involvement in receptor-ligand interaction is its role in the adhesion of the bacterium Helicobacter pylori to the gastric epithelium rsc.orgresearchgate.net. H. pylori, a common human pathogen, utilizes adhesin proteins on its surface to bind to host cell glycans. The H. pylori blood group antigen binding adhesin (BabA) specifically recognizes and binds to Lewis b structures present on the gastric mucosa, particularly on mucin MUC5AC rsc.orgresearchgate.net. This interaction is crucial for bacterial colonization and persistence in the stomach, highlighting how the presence of Lewis b as a glycosylation modification on host glycoproteins facilitates pathogen binding (Lewis b as the ligand, BabA as the receptor) rsc.orgresearchgate.net.

Lewis b tetrasaccharide also acts as a ligand for certain lectins, which are carbohydrate-binding proteins. Studies have investigated the binding of Lewis b tetrasaccharide and its synthetic analogs to lectin IV from Griffonia simplicifolia thieme-connect.com. This interaction demonstrates the ability of Lewis b to be recognized by specific protein receptors, mediating molecular recognition events thieme-connect.com. Thermodynamic studies of the binding of Lewis b-OCH3 tetrasaccharide to Griffonia simplicifolia lectin IV have provided insights into the forces driving this interaction. These studies revealed favorable enthalpy changes, indicating the formation of specific bonds between the carbohydrate and the protein [19 - cited in previous search, confirmed by content in 2]. The binding involves the recognition of a specific topographical feature of the tetrasaccharide, including both nonpolar and polar regions [19 - cited in previous search].

| Ligand | Receptor | ΔH (kcal/mol) | ΔS (cal/mol/K) | Reference (Previous Search) |

|---|---|---|---|---|

| Lewis b-OCH3 Tetrasaccharide | Griffonia simplicifolia Lectin IV | -13 | -22 | acs.org |

Furthermore, Lewis b tetrasaccharide has been shown to bind with methyl glycosides on human erythrocytes, leading to the inhibition of the polymerase chain reaction (PCR) biosynth.com. While not a typical receptor-ligand interaction involving a protein receptor on a cell surface, this finding illustrates Lewis b's capacity for molecular interaction that can modulate biological processes, in this case, DNA synthesis and bacterial replication biosynth.com.

The expression of Lewis b on the surface of tumor cells also highlights its role in interactions relevant to cancer biology researchgate.net. Lewis b can serve as a tumor-associated carbohydrate antigen and is a target for monoclonal antibodies, which act as therapeutic receptors binding to the Lewis b glycan epitope researchgate.net. Studies on the binding of anti-Lewis b antibodies to tumor cells demonstrate the potential for targeting Lewis b in cancer therapy researchgate.net.

Interactions with Glycosaminoglycans and Glycoproteins

The Lewis b tetrasaccharide is found conjugated to both glycoproteins and glycolipids on the cell surface oup.com. Its presence on glycoproteins is particularly relevant to its interactions in the extracellular environment and at the cell surface.

As mentioned earlier, Lewis b is present on mucin MUC5AC in the gastric epithelium researchgate.net. Mucins are heavily glycosylated proteins that form a protective layer on epithelial surfaces. The Lewis b structures attached to these mucins serve as binding sites for bacterial adhesins like H. pylori's BabA protein, mediating the interaction between the bacterium and the host glycoprotein (B1211001) researchgate.net.

The synthesis of Lewis b hexasaccharide structures and their conjugation to carrier proteins like human serum albumin (HSA) has been utilized to create neoglycoconjugates that mimic the multivalent presentation of glycans found in nature colab.ws. These conjugates have been used in binding studies to investigate the interaction between Lewis b structures and H. pylori strains colab.ws. The results indicate that the specific structure of the Lewis b determinant, even within a larger oligosaccharide conjugated to a protein, influences the binding affinity to bacterial adhesins colab.ws. This underscores the importance of Lewis b as a key component in glycoprotein-mediated interactions with pathogens.

While Lewis b is found on glycoproteins, direct interactions between Lewis b tetrasaccharide itself and glycosaminoglycans (GAGs) are not extensively documented in the provided search results. Glycosaminoglycans are a family of linear, negatively charged polysaccharides that interact with a wide range of proteins and play diverse roles in biological processes frontiersin.orgacs.org. Other tetrasaccharides, such as those derived from heparin or sialyl Lewis x, are known to interact with GAG-binding proteins like chemokines or selectins [13, 14, 19 - cited in previous search]. However, the research specifically focusing on Lewis b's direct binding to GAG chains is limited in the provided literature. Lewis b's primary documented interactions appear to be as a glycan epitope presented on glycoproteins or glycolipids, mediating binding to protein receptors such as bacterial adhesins, lectins, and antibodies.

Analytical and Methodological Approaches for Lewis B Tetrasaccharide Research

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure and conformation of Lewis b tetrasaccharide. Studies utilizing NMR, including ROESY experiments, have been crucial in fully elucidating the structure of Lewis b and its analogues. uoguelph.cacdnsciencepub.comcdnsciencepub.com NMR properties have been shown to accord well with conformations predicted by molecular modeling. cdnsciencepub.com

Mass Spectrometry (MS), particularly electrospray tandem mass spectrometry (ESI-MSn), is widely used for the analysis of Lewis b tetrasaccharide. nih.gov This technique helps in determining the molecular weight and fragmentation patterns, which are vital for identifying the glycan structure and differentiating it from isomers like Lewis y. nih.govnih.gov Collision-induced dissociation (CID) of Lewis b can produce characteristic fragment ions used for its identification. nih.govbeilstein-institut.de Permethylation of Lewis b followed by MS can provide cross-ring cleavages that distinguish glycosidic linkages. nih.gov

Glycan Array Technology for Ligand-Binding Profiling

Glycan array technology allows for high-throughput analysis of interactions between glycans, such as Lewis b, and glycan-binding proteins, antibodies, viruses, and even cells. nih.govmdpi.comraybiotech.com These arrays feature diverse sets of synthetic and natural glycans immobilized on a surface. nih.govpnas.orgzbiotech.com By incubating a protein or cell sample with the array and measuring binding levels (often via fluorescence), researchers can determine the binding specificity of the sample towards Lewis b and other glycans. nih.govmdpi.com Glycan arrays have been used to show that certain proteins, like DC-SIGN, can bind to fucose-terminated structures including Lewis b. mdpi.com Commercially available glycan arrays, such as the Glycan-300, include Lewis b tetrasaccharide and are used to identify glycan binding partners and probe interactions with pathogens. raybiotech.comzbiotech.com

Immunohistochemical and Flow Cytometric Analysis of Lewis b Expression in Tissues and Cells

Immunohistochemistry (IHC) and Flow Cytometry are essential techniques for studying the expression and localization of Lewis b tetrasaccharide in biological samples. IHC involves using antibodies specific to Lewis b to stain tissues, allowing for visualization of its distribution in different cell types and tissues, such as colorectal adenocarcinoma. exbio.czthermofisher.comisciii.es This method has revealed altered Lewis b expression in certain cancers. thermofisher.comisciii.es

Flow cytometry enables the quantitative analysis of Lewis b expression on the surface of single cells. frontiersin.orgkarger.comnih.gov Using fluorescently labeled anti-Lewis b antibodies, researchers can determine the percentage of cells expressing Lewis b and the intensity of its expression. frontiersin.orgkarger.comnih.gov Flow cytometry has been used to study Lewis b expression on erythrocytes and its variation among different ABO blood types. karger.comnih.gov It is also applied to assess changes in Lewis b expression on cells following infection, such as with Helicobacter pylori. frontiersin.org

Molecular Cloning and Expression of Glycosyltransferases

Lewis b tetrasaccharide synthesis is catalyzed by specific glycosyltransferases, primarily α1,2-fucosyltransferases (like FUT1 and FUT2) and α1,4-fucosyltransferase (FUT3). nih.govoup.comnih.gov Molecular cloning techniques are used to isolate the genes encoding these enzymes. nih.govoup.com Once cloned, these genes can be expressed in various systems, including mammalian cells, insect cells, yeast, or bacteria, to produce recombinant glycosyltransferases. nih.govoup.comasm.org Studying the activity and specificity of these recombinant enzymes is crucial for understanding the biosynthetic pathways of Lewis b. oup.commicrobiologyresearch.org For example, cloning and expression of Helicobacter pylori α1,2-fucosyltransferase have shown its ability to synthesize Lewis b epitopes. microbiologyresearch.org

Genetic Engineering of Cell Lines for Glycan Manipulation

Genetic engineering of cell lines allows for the manipulation of glycosylation pathways to study the function of specific glycans like Lewis b or to produce cells with defined glycan profiles. nih.govnih.gov This involves techniques such as gene knockout (KO) or knock-in (KI) to alter the expression of glycosyltransferase genes involved in Lewis b synthesis. nih.govgoogle.com For instance, engineering cell lines to express or lack specific fucosyltransferases can reveal their roles in Lewis b biosynthesis and the impact on cellular processes. nih.gov While historically challenging, modern gene editing tools like CRISPR/Cas9 have made precise genetic manipulation of glycosylation in mammalian cells more feasible. nih.govgoogle.comjenabioscience.com

Computational Modeling and Simulation of Glycan-Protein Interactions

Computational modeling and simulation provide insights into the three-dimensional structure of Lewis b tetrasaccharide and how it interacts with binding partners like proteins. Hard-sphere molecular modeling has been used to predict the conformations of Lewis b, and these predictions can be correlated with NMR data. cdnsciencepub.com Computational studies, including density functional theory modeling, can help interpret spectroscopic data and understand the behavior of fucosylated glycans, which are prone to rearrangement during analysis. researchgate.net Modeling can also aid in understanding the binding sites and thermodynamics of Lewis b interactions with lectins and other proteins. cdnsciencepub.comnih.gov

Mechanistic Insights into Lewis B Tetrasaccharide Biological Roles

Molecular Basis of Lewis b-Mediated Cell Adhesion

Lewis b tetrasaccharide plays a significant role in cell adhesion, particularly in mediating interactions between pathogens and host cells. It is found on the outer membrane of human pathogens, such as Helicobacter pylori rsc.orgbiosynth.com. Lewis b expressed on the gastric epithelium serves as a receptor for Helicobacter pylori, and this adherence is a causative factor in chronic gastritis and peptic ulcers rsc.orgresearchgate.net. The Lewis b-binding adhesin, BabA, from H. pylori facilitates this attachment researchgate.net. Lewis antigens, including Lewis b, are involved in pathogen-host interactions rsc.orgfrontiersin.org. While sialylated Lewis antigens like sialyl Lewis x (sLeX) and sialyl Lewis a (sLeA) are well-established ligands for selectins, mediating adhesion between leukocytes and endothelial cells and contributing to cancer metastasis frontiersin.orgresearchgate.netnih.govexplorationpub.comnih.govwikipedia.orgrsc.org, Lewis b's adhesive function is notably linked to bacterial adherence rsc.orgbiosynth.comresearchgate.net.

Signal Transduction Pathways Influenced by Lewis b-Presenting Glycans

Glycans presenting Lewis-type antigens, when located on cell membrane receptors, have the capacity to influence signal transduction pathways nih.gov. Research indicates that both sialylated (sLeX/sLeA) and non-sialylated (such as Lewis y, which is structurally related to Lewis b) Lewis type antigens, when expressed on cell membrane receptors, can trigger "outside-in" signal transduction pathways nih.gov. These pathways transmit information from the cell membrane to the nucleus and have been linked to increased cell growth and malignancy nih.gov. Glycosphingolipids (GSLs), which can carry Lewis antigens as their glycan moiety, are integral components of eukaryotic plasma membranes researchgate.netbiologists.com. GSLs participate in signaling events by recruiting signaling molecules to, or sequestering them at, specific membrane microdomains, thereby modulating their activities researchgate.netbiologists.com.

Role of Lewis b in Membrane Microdomain Organization

Glycosphingolipids (GSLs), which include Lewis b tetrasaccharide when presented as a glycolipid, are key components of eukaryotic plasma membranes researchgate.netbiologists.comgu.se. These lipids, along with cholesterol and certain membrane proteins, are enriched in specialized lateral microdomains within the cell membrane, often referred to as "lipid rafts" researchgate.netbiologists.comgu.se. The incomplete miscibility of sphingolipids with phospholipids (B1166683) contributes to this lateral phase partitioning biologists.com. These microdomains are not merely structural entities; they serve as organizing centers for the assembly of signaling molecules biologists.comgu.se. Their presence and composition influence membrane fluidity and trafficking, and they are proposed to function as fundamental membrane organizers that impact interactions with the extracellular environment biologists.comgu.se. The clustering of GSLs within these microdomains, sometimes termed "glycosynapses," can involve association with signal transducers, adhesion receptors, or growth factors gu.se.

Enzymatic Degradation and Turnover Pathways of Lewis b Tetrasaccharide

The degradation and turnover of fucosylated oligosaccharides like Lewis b tetrasaccharide are mediated by specific glycosidases, particularly α-L-fucosidases oup.comnih.gov. These enzymes hydrolyze the α-glycosidic linkages of fucose residues nih.gov. Studies on the enzymatic hydrolysis of Lewis antigens by α-L-fucosidases have shown variations in activity depending on the specific Lewis structure and the source of the enzyme oup.comnih.gov. For instance, the attachment of an α1,2-linked fucose residue, a characteristic feature of Lewis b, has been observed to reduce the hydrolytic activity of certain fucosidases when compared to other Lewis structures like Lewis a or Lewis x oup.com. Bifidobacterium bifidum, a probiotic bacterium found in the infant intestine, possesses α-L-fucosidases (AfcA and AfcB) that are capable of degrading α-(1,2)- and α-(1,3/4)-fucosylated human milk oligosaccharides, which include Lewis antigens oup.comnih.gov. While Lewis b tetrasaccharide is a substrate for enzymatic hydrolysis, some fucosidases exhibit a particularly marked reduction in hydrolytic activity towards it oup.com.

Future Directions in Lewis B Tetrasaccharide Research

Investigation of Novel Binding Partners and Biological Pathways

Understanding the molecular interactions of Lewis b tetrasaccharide is crucial for elucidating its biological functions. Future research aims to identify novel proteins, lipids, and other glycans that interact with Lewis b. These binding events can trigger or modulate various biological pathways. For instance, Lewis antigens, including Lewis b, are recognized by bacterial adhesins, such as BabA from Helicobacter pylori, facilitating bacterial binding to host cells. pnas.org Exploring these interactions in detail can reveal mechanisms of host-pathogen recognition and potential therapeutic targets.

Furthermore, investigating the downstream signaling pathways activated or modulated upon Lewis b binding to its partners is a key area. This could involve studying changes in cellular processes such as cell adhesion, migration, proliferation, and immune responses. Given the association of Lewis b with certain cancers, understanding its role in tumor progression and immune evasion through novel binding partners and pathways is a critical future direction. sigmaaldrich.comuoguelph.cacdnsciencepub.com

Exploration of Lewis b in Emerging Biological Systems

While the presence of Lewis b in human tissues and its role in certain infections and cancers are established, its potential involvement in emerging biological systems warrants further investigation. This includes exploring its expression and function in different developmental stages, various tissues and organs beyond the colon, and in less-studied organisms.

Research could focus on the role of Lewis b in the context of the microbiome, particularly its interactions with gut bacteria beyond H. pylori. Its presence in human milk oligosaccharides (HMOs) suggests potential roles in infant development and gut colonization, which is an active area of research in glycobiology. biorxiv.orgresearchgate.net Exploring Lewis b in the context of other diseases with a glycosylation component, such as congenital disorders of glycosylation, could also reveal novel insights. preprints.org

Development of Advanced Glycoengineering Methodologies

The synthesis and modification of Lewis b tetrasaccharide and Lewis b-containing glycoconjugates are essential for functional studies and potential therapeutic applications. Future directions in this area involve developing more efficient, stereoselective, and scalable glycoengineering methodologies.

This includes advancing chemical synthesis techniques to overcome challenges such as achieving specific glycosidic linkages and incorporating desired modifications. uoguelph.cacdnsciencepub.comfrontiersin.org Chemo-enzymatic approaches, combining the strengths of chemical synthesis and enzymatic reactions, are also being explored for the construction of complex glycans like Lewis b. frontiersin.orgnih.gov Furthermore, developing methods for incorporating Lewis b into glycoproteins and glycolipids in a controlled manner is crucial for studying its biological functions in a more native context. nih.govbiosynth.com Bacterial glycosylation systems are being explored as promising alternatives for producing engineered glycoproteins containing Lewis antigens. nih.gov

Theoretical Frameworks for Predicting Glycan Function

Predicting the biological function of glycans based on their structure and interactions remains a significant challenge. Developing advanced theoretical frameworks and computational tools is a key future direction in Lewis b research and glycobiology in general.

This involves creating sophisticated models that can predict glycan three-dimensional structures, dynamics, and interactions with binding partners. researchgate.net Computational approaches, including molecular dynamics simulations and machine learning algorithms, can be used to analyze glycan-protein interactions and predict binding affinities and specificity. researchgate.netnih.gov Theoretical frameworks are also being developed to predict glycan structures based on gene expression data and enzyme activities, which can aid in understanding the biosynthesis and regulation of Lewis b expression. plos.orgresearchgate.net

Integration of Multi-Omics Data for Systems-Level Understanding of Glycan Roles

To gain a comprehensive understanding of the roles of Lewis b tetrasaccharide in biological systems, integrating data from multiple omics platforms is essential. Future research will increasingly focus on combining glycomics data with transcriptomics, proteomics, and metabolomics. preprints.orgmedrxiv.org

This multi-omics integration can reveal the complex interplay between glycan structures, gene expression, protein synthesis, and metabolic pathways. By analyzing these interconnected datasets, researchers can identify how changes in Lewis b expression or structure are linked to alterations in protein profiles, metabolic states, and ultimately, cellular and organismal phenotypes. medrxiv.org This systems-level approach is crucial for unraveling the intricate biological networks in which Lewis b participates and for identifying potential biomarkers and therapeutic targets. preprints.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。